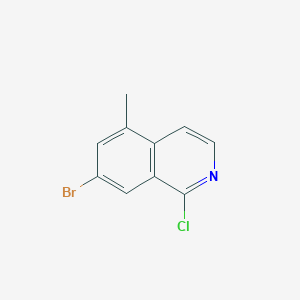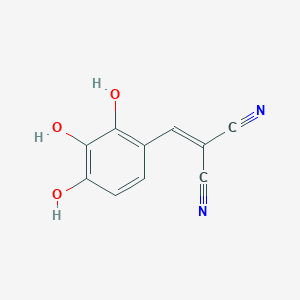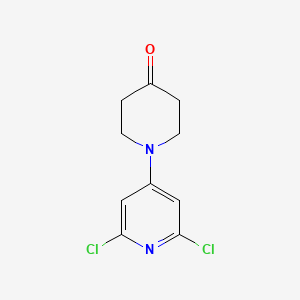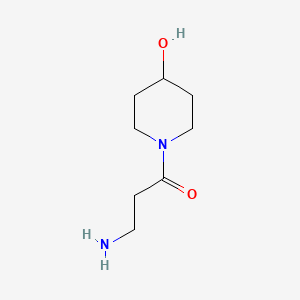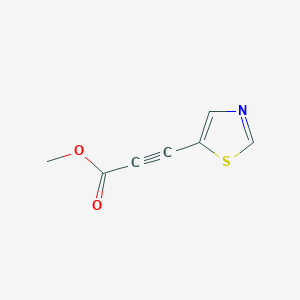
Methyl 3-(1,3-thiazol-5-yl)prop-2-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(1,3-thiazol-5-yl)prop-2-ynoate is a chemical compound that belongs to the thiazole family Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1,3-thiazol-5-yl)prop-2-ynoate typically involves the reaction of a thiazole derivative with a propargyl ester. One common method includes the use of a three-component reaction involving phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium . This method provides a good yield of substituted thiazole derivatives.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of green chemistry and efficient catalytic processes are often employed to optimize yield and reduce environmental impact. The use of silica-supported catalysts and one-pot multicomponent procedures are examples of such methods .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(1,3-thiazol-5-yl)prop-2-ynoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Methyl 3-(1,3-thiazol-5-yl)prop-2-ynoate is used as a building block for synthesizing more complex molecules.
Biology
In biological research, thiazole derivatives are known for their antimicrobial and antifungal properties. This compound may be explored for similar activities, contributing to the development of new antibiotics and antifungal agents .
Medicine
Medicinally, thiazole derivatives have shown promise in treating various conditions, including cancer, diabetes, and Alzheimer’s disease. This compound could be investigated for its potential therapeutic effects in these areas .
Industry
Industrially, this compound can be used in the production of dyes, pigments, and photographic sensitizers. Its role in rubber vulcanization and as a photosensitizer in solar cells is also noteworthy .
Wirkmechanismus
The mechanism of action of Methyl 3-(1,3-thiazol-5-yl)prop-2-ynoate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-(1,2-thiazol-3-yl)prop-2-ynoate: This compound has a similar structure but differs in the position of the thiazole ring.
Thiazole Derivatives: Other thiazole derivatives include sulfathiazole, ritonavir, and tiazofurin, each with unique biological activities.
Uniqueness
Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a valuable compound for further study .
Eigenschaften
Molekularformel |
C7H5NO2S |
|---|---|
Molekulargewicht |
167.19 g/mol |
IUPAC-Name |
methyl 3-(1,3-thiazol-5-yl)prop-2-ynoate |
InChI |
InChI=1S/C7H5NO2S/c1-10-7(9)3-2-6-4-8-5-11-6/h4-5H,1H3 |
InChI-Schlüssel |
GCXGVQITHVBTKM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C#CC1=CN=CS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


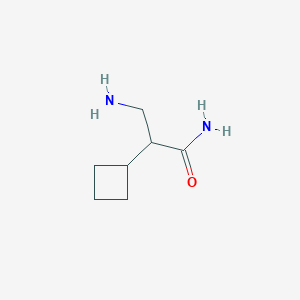
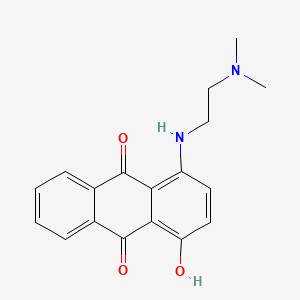
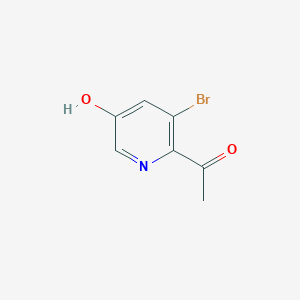
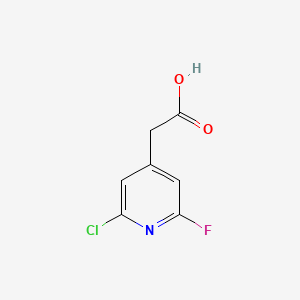
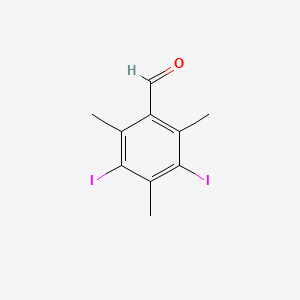
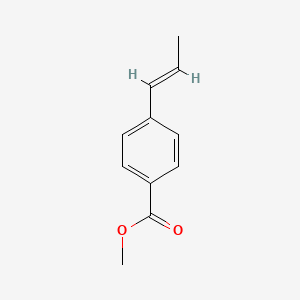
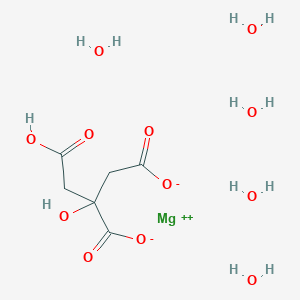
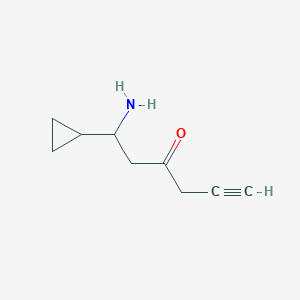
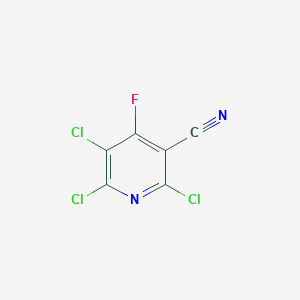
![1-Amino-4-[([1,1'-biphenyl]-4-yl)amino]anthracene-9,10-dione](/img/structure/B13149763.png)
